Cas no 40941-53-5 (7-chloro-4-methyl-Quinoline)

7-Chloro-4-methyl-Quinoline is a heterocyclic organic compound featuring a quinoline backbone substituted with a chlorine atom at the 7-position and a methyl group at the 4-position. This structure imparts unique reactivity and functional properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-withdrawing chloro group and electron-donating methyl group enhance its versatility in cross-coupling reactions, cyclizations, and other transformations. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined molecular framework is particularly useful in the development of bioactive molecules, including antimicrobial and antimalarial agents. High purity grades are available to meet rigorous research and industrial requirements.
7-chloro-4-methyl-Quinoline structure
7-chloro-4-methyl-Quinoline structure
Product Name:7-chloro-4-methyl-Quinoline
CAS No:40941-53-5
MF:C10H8ClN
MW:177.630221366882
MDL:MFCD18448599
CID:329560
PubChem ID:170437
Update Time:2025-06-28

7-chloro-4-methyl-Quinoline Chemical and Physical Properties

Names and Identifiers

    • 7-chloro-4-methyl-Quinoline
    • 7-chloro-4-methylquinoline
    • Quinoline,7-chloro-4-methyl-
    • Quinoline, 7-chloro-4-methyl-
    • NS00030881
    • 4-methyl-7-chloroquinoline
    • 7-Chlorolepidine
    • DTXSID2068266
    • ZB0149
    • SCHEMBL2710661
    • EINECS 255-147-5
    • AKOS006372715
    • 40941-53-5
    • MDL: MFCD18448599
    • Inchi: 1S/C10H8ClN/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,1H3
    • InChI Key: OUFGWFRCXZIEPM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(C=1)=NC=CC=2C

Computed Properties

  • Exact Mass: 177.0345270g/mol
  • Monoisotopic Mass: 177.0345270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12.9Ų

7-chloro-4-methyl-Quinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y0993428-1g
7-chloro-4-methylquinoline
40941-53-5 95%
1g
$1500 2024-08-02
eNovation Chemicals LLC
Y0993428-1g
7-chloro-4-methylquinoline
40941-53-5 95%
1g
$1500 2025-02-22
eNovation Chemicals LLC
Y0993428-1g
7-chloro-4-methylquinoline
40941-53-5 95%
1g
$1500 2025-02-28

Additional information on 7-chloro-4-methyl-Quinoline

7-Chloro-4-Methyl-Quinoline: A Comprehensive Overview

7-Chloro-4-Methyl-Quinoline, also known by its CAS registry number CAS No. 40941-53-5, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinoline family, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The substitution pattern of this molecule, with a chlorine atom at position 7 and a methyl group at position 4, imparts unique chemical and physical properties that make it valuable for various applications.

The synthesis of 7-Chloro-4-Methyl-Quinoline typically involves multi-step reactions, often starting from simpler precursors such as o-chlorotoluene or related compounds. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the quinoline skeleton with high yield and selectivity.

In terms of chemical properties, 7-Chloro-4-Methyl-Quinoline exhibits strong UV absorption due to its conjugated π-system, making it a candidate for applications in optoelectronic materials. Additionally, the presence of electron-withdrawing chlorine and electron-donating methyl groups creates a balance in the molecule's electronic structure, which can be advantageous in designing functional materials such as organic semiconductors or sensors.

Recent studies have highlighted the potential of 7-Chloro-4-Methyl-Quinoline in drug discovery. Its structural similarity to certain bioactive compounds suggests that it could serve as a lead molecule for developing new pharmaceutical agents. For example, researchers have investigated its ability to modulate ion channels and enzyme activities, which are critical targets in treating various diseases including cancer and neurodegenerative disorders.

The compound's stability under thermal and oxidative conditions has also been studied extensively. These studies have revealed that 7-Chloro-4-Methyl-Quinoline possesses moderate thermal stability, making it suitable for applications that require prolonged exposure to elevated temperatures without significant degradation.

In conclusion, 7-Chloro-4-Methyl-Quinoline (CAS No. 40941-53-5) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application research, positions it as an important molecule in both academic and industrial settings.

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